![molecular formula C15H25N5O2S B5501892 2-[[(4-乙基-1-哌嗪基)乙酰]氨基]-N,N,4-三甲基-1,3-噻唑-5-甲酰胺](/img/structure/B5501892.png)

2-[[(4-乙基-1-哌嗪基)乙酰]氨基]-N,N,4-三甲基-1,3-噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

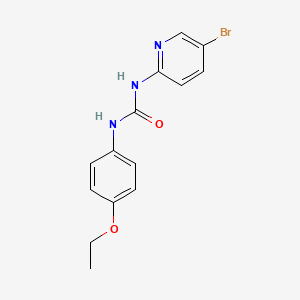

This chemical compound belongs to a class of compounds that have been explored for various synthetic and medicinal chemistry applications due to their diverse chemical and biological properties. The structure involves a thiazole ring, a core structural component found in many therapeutic agents.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the acylation of ethyl esters and anilides of amino-thiazole derivatives leading to various substituted products. Specifically, derivatives like 2-acetyl(arylsulfonyl)amino compounds are obtained through specific synthetic routes that may involve steps such as methylation, deacetylation, and conversion into esters (Dovlatyan et al., 2004). Additionally, complex syntheses involving ethyl (amino(methoxy)methyl)-3-(substituted phenyl) derivatives showcase the versatility in chemical manipulations associated with thiazole and piperazine units (H. M. Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of such compounds typically includes a thiazole ring linked to a piperazine unit through an acetyl bridge. This structure forms the basis for further chemical modifications and plays a crucial role in the biological activity of these compounds. Detailed structural analysis can be done through spectroscopic methods such as NMR and mass spectrometry, as well as through crystallography to understand the conformation and electronic properties of these molecules.

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclo condensation and interaction with different arylidinemalononitrile derivatives, showcasing their reactivity and potential for creating diverse chemical entities. The introduction of different substituents can significantly alter their chemical behavior and lead to different biological activities (R. Rajkumar et al., 2014).

科学研究应用

微波辅助合成和生物活性

研究人员合成了乙基4-氨基-2-氟苯基哌嗪-1-羧酸盐,重点是创建含有1,3-恶唑(二氢)环、5-硫代-1,2,4-三唑、1,3,4-噻二唑、5-硫代-1,3,4-恶二唑或1,3-噻唑核的分子。对这些化合物进行了抗菌、抗脂肪酶和抗脲酶活性评估,证明了对测试微生物的多种生物活性,其中一些表现出显着的抗菌特性(Başoğlu 等人,2013)。

噻唑羧酸衍生物合成

2-氨基-4-甲基噻唑-5-羧酸的酰化和随后的衍生化以产生2-乙酰(芳基磺酰)氨基衍生物,从而产生酯和脲衍生物,代表了探索噻唑衍生物的化学多功能性和潜在生物应用的另一个研究维度(Dovlatyan 等人,2004)。

抗炎和镇痛剂

一项研究合成了源自维斯那金酮和凯林酮的新型化合物,探索了它们作为抗炎和镇痛剂的潜力。这些化合物在环氧合酶抑制中表现出显着的活性,并与标准药物进行了比较,突出了它们的治疗潜力(Abu‐Hashem 等人,2020)。

三唑衍生物的抗菌活性

另一项研究的重点是1,2,4-三唑-3-酮衍生物的合成及其抗菌活性的评估。这项研究强调了在创建具有对抗微生物耐药性潜在应用的化合物方面的方法学进步(Fandaklı 等人,2012)。

新型咔唑衍生物

咔唑衍生物已被合成并评估其抗菌和抗癌活性,展示了具有结构多样性的噻唑衍生物可以追求的广泛生物应用(Sharma 等人,2014)。

属性

IUPAC Name |

2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2S/c1-5-19-6-8-20(9-7-19)10-12(21)17-15-16-11(2)13(23-15)14(22)18(3)4/h5-10H2,1-4H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPZGGRJEIUTBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198325 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)